

"Phloracetophenone 4'-O-glucoside CAS number and molecular weight"

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Compound of Interest

Compound Name: *Phloracetophenone 4'-O-glucoside*

Cat. No.: *B1159793*

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Phloracetophenone 4'-O-glucoside: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone 4'-O-glucoside, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, known biological context, and relevant experimental methodologies. The document is intended to serve as a foundational resource for researchers investigating this and related acetophenone glycosides for applications in pharmacology and drug development.

Chemical and Physical Properties

Phloracetophenone 4'-O-glucoside, also known as 2',4',6'-Trihydroxyacetophenone 4'-O- β -D-glucoside, is a glycosylated derivative of phloracetophenone. It is characterized by a phloroglucinol core structure with an attached acetyl group and a glucose moiety. This compound has been identified in various plant species, including *Acacia farnesiana* and *Salacia impressifolia*[1][2].

Property	Value	Reference
CAS Number	5027-30-5	[1]
Molecular Formula	C ₁₄ H ₁₈ O ₉	[1]
Molecular Weight	330.29 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	
Storage	Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots at -20°C for up to two weeks.	

Biological Activity and Potential Applications

While specific quantitative data on the biological activity of **Phloracetophenone 4'-O-glucoside** is limited in publicly available literature, the broader class of acetophenones and their glycosides are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.

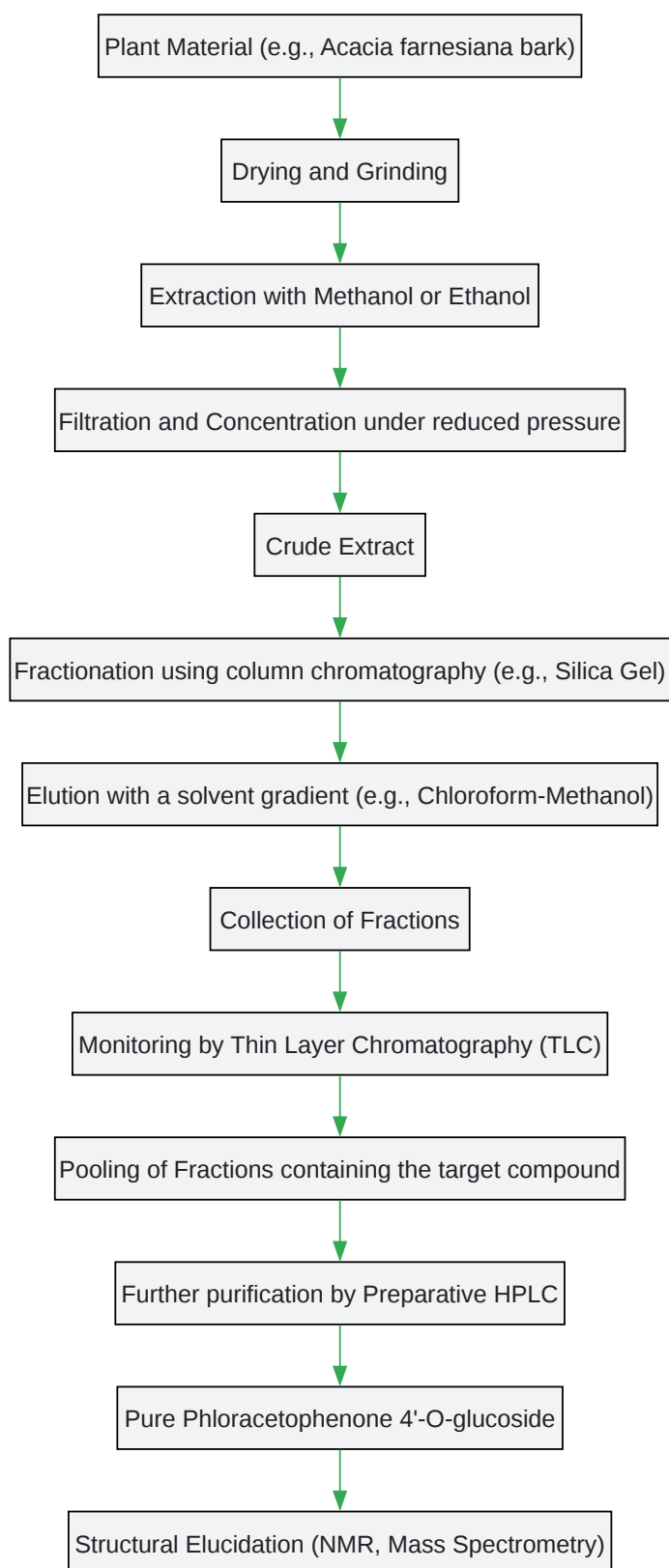
The aglycone of the target molecule, Phloracetophenone (2',4',6'-Trihydroxyacetophenone), has been shown to possess cholesterol-lowering activity by enhancing the activity of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also stimulates bile secretion mediated through the multidrug resistance-associated protein 2 (Mrp2). Furthermore, Phloracetophenone has demonstrated antiobesity and hypolipidemic effects, which may be partially attributed to the inhibition of pancreatic lipase activity, thereby delaying the intestinal absorption of dietary fat.

Studies on other phloracetophenone-O-glycosides have indicated low cytotoxic activity against certain cancer cell lines (IC₅₀ > 100 μ M). This suggests that **Phloracetophenone 4'-O-glucoside** may have a favorable safety profile, though further investigation is required. Given the known anti-inflammatory properties of many flavonoids and phenolic compounds, it is plausible that this molecule also possesses anti-inflammatory effects.

Experimental Protocols

General Protocol for Isolation from Plant Material

The following is a generalized workflow for the isolation of **Phloracetophenone 4'-O-glucoside** from a plant source such as *Acacia farnesiana*.



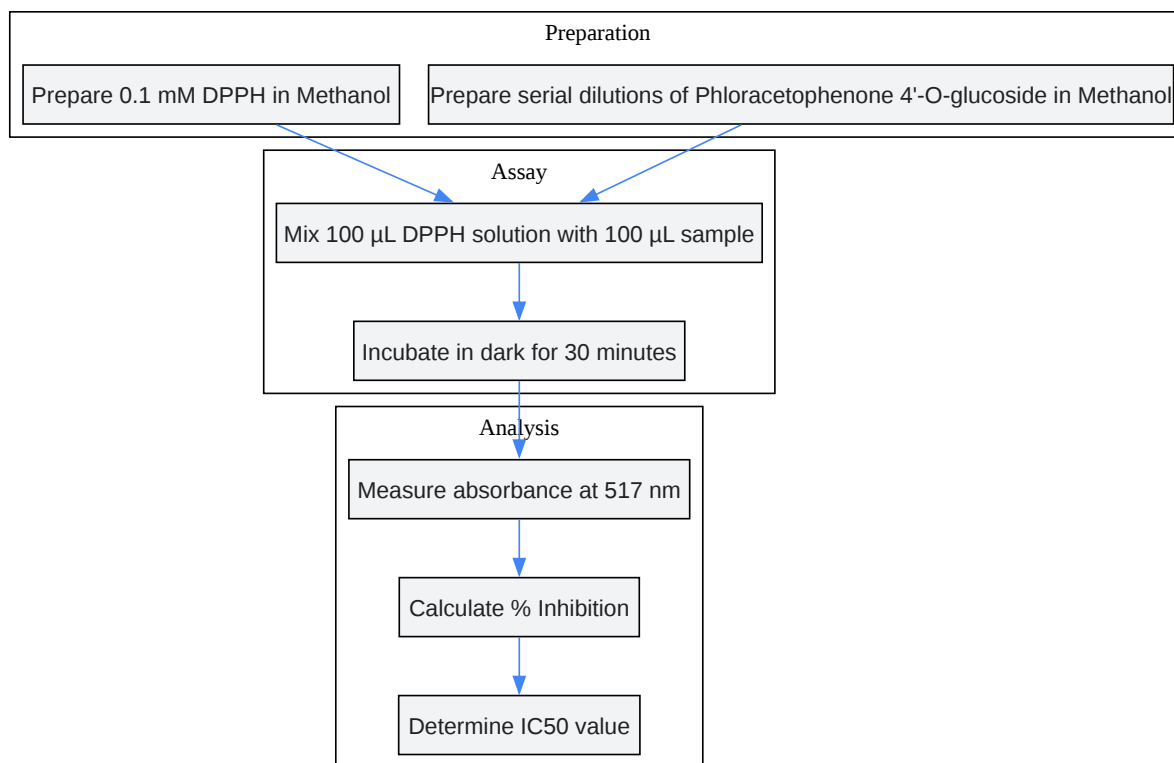
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Figure 1. General workflow for the isolation of **Phloracetophenone 4'-O-glucoside**.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant potential of a compound.

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Dissolve **Phloracetophenone 4'-O-glucoside** in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
- **Assay Procedure:**
 - In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
 - As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
 - Use methanol as a blank.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$ The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.



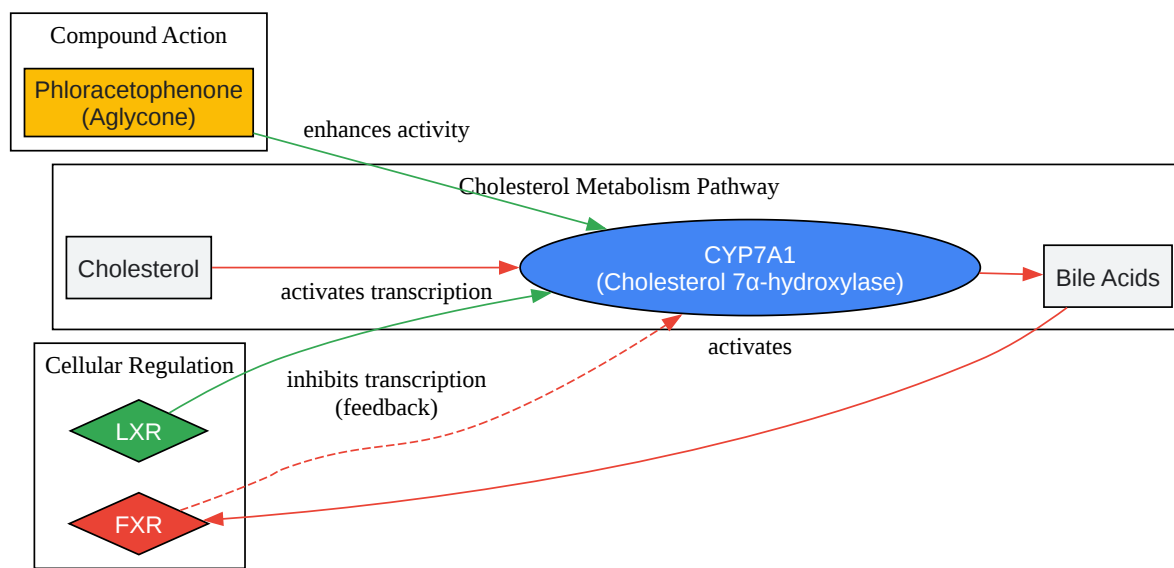
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Figure 2. Experimental workflow for the DPPH antioxidant assay.

Potential Signaling Pathway

Based on the known activity of its aglycone, Phloracetophenone, a potential mechanism of action for **Phloracetophenone 4'-O-glucoside** could involve the modulation of cholesterol metabolism. Phloracetophenone enhances the activity of Cholesterol 7 α -hydroxylase (CYP7A1), a key enzyme in the conversion of cholesterol to bile acids. This pathway is

regulated by nuclear receptors such as the Liver X Receptor (LXR) and is subject to feedback inhibition by bile acids through the Farnesoid X Receptor (FXR).



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Figure 3. Potential signaling pathway influenced by the aglycone of **Phloracetophenone 4'-O-glucoside**.

Conclusion and Future Directions

Phloracetophenone 4'-O-glucoside is a natural product with potential for further pharmacological investigation. While its specific biological activities are not yet well-defined, its chemical relationship to other bioactive acetophenones suggests that it may possess valuable therapeutic properties. Future research should focus on the targeted evaluation of its antioxidant, anti-inflammatory, and metabolic effects, supported by detailed in vitro and in vivo studies. Elucidation of its precise mechanisms of action and signaling pathways will be crucial

for its potential development as a therapeutic agent. The synthesis of this compound and its analogs would also facilitate more extensive structure-activity relationship studies.

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References

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